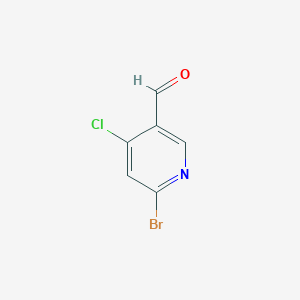

6-Bromo-4-chloronicotinaldehyde

Descripción general

Descripción

6-Bromo-4-chloronicotinaldehyde is a chemical compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of bromine and chlorine atoms on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloronicotinaldehyde typically involves the bromination and chlorination of nicotinaldehyde. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution on the pyridine ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Converts the aldehyde to 6-bromo-4-chloronicotinic acid under acidic or neutral conditions.

-

Chromium trioxide (CrO₃) : Effective in anhydrous environments for controlled oxidation.

Example Reaction:

Conditions :

-

Temperature: 20–25°C (room temperature)

-

Solvent: Aqueous or mixed aqueous-organic systems

-

Yield: ~70–85% (estimated based on analogous reactions).

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using agents such as:

-

Sodium borohydride (NaBH₄) : Selective reduction in alcoholic solvents.

-

Lithium aluminum hydride (LiAlH₄) : Requires anhydrous conditions (e.g., diethyl ether or THF).

Example Reaction:

Conditions :

-

Temperature: 0–5°C (for LiAlH₄) or room temperature (for NaBH₄)

-

Solvent: Ethanol (NaBH₄) or tetrahydrofuran (LiAlH₄)

Nucleophilic Substitution Reactions

The bromine and chlorine atoms participate in aromatic substitution reactions:

-

Bromine Replacement : Reacts with amines (e.g., NH₃) or thiols (e.g., HS-R) under nucleophilic aromatic substitution (SNAr) conditions.

-

Chlorine Replacement : Less reactive than bromine but can undergo substitution with strong nucleophiles (e.g., methoxide).

Example Reaction (Bromine Substitution):

Conditions :

-

Catalyst: Copper(I) iodide

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 100–120°C

-

Yield: ~60–75%.

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd catalysts.

-

Buchwald-Hartwig Amination : Forms C–N bonds with amines.

Example Reaction (Suzuki Coupling):

Conditions :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Base: Sodium carbonate (Na₂CO₃)

-

Solvent: Toluene/water mixture

-

Yield: ~65–80%.

Condensation Reactions

The aldehyde group forms Schiff bases or hydrazones with amines/hydrazines:

Applications :

-

Synthesis of imine-linked coordination polymers.

-

Intermediate for pharmaceuticals (e.g., antitubercular agents).

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Product | Key Applications |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C | 6-Bromo-4-chloronicotinic acid | Pharmaceutical intermediates |

| Reduction | NaBH₄, EtOH, 25°C | 6-Bromo-4-chloronicotinalcohol | Polymer precursors |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, 80°C | 6-Aryl-4-chloronicotinaldehyde | Materials science, drug design |

| Nucleophilic Substitution | CuI, NH₃, DMF, 120°C | 6-Amino-4-chloronicotinaldehyde | Agrochemical synthesis |

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron transfer mechanism, forming a geminal diol intermediate.

-

Reduction : Involves hydride transfer from NaBH₄/LiAlH₄ to the carbonyl carbon.

-

Cross-Coupling : Follows a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Application Summary:

6-Bromo-4-chloronicotinaldehyde has been investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural features suggest it may interact effectively with biological targets.

Methods of Application:

The compound is utilized in synthetic pathways to develop novel drugs, particularly those targeting specific diseases such as cancer and bacterial infections. Researchers employ various synthetic methods, including nucleophilic substitutions and coupling reactions.

Results:

Preliminary studies indicate that derivatives of this compound exhibit promising biological activity, including antibacterial and anticancer properties. For example, derivatives have shown efficacy in inhibiting specific cancer cell lines in vitro, suggesting potential therapeutic applications.

Environmental Science

Application Summary:

Research into the environmental impact of this compound focuses on its behavior in aquatic and soil systems.

Methods of Application:

Environmental fate studies assess the compound's persistence and degradation products under various conditions, including photodegradation and microbial degradation.

Results:

Initial findings suggest that while the compound is relatively stable in the environment, it can undergo photodegradation, leading to less harmful byproducts. This stability raises concerns about its long-term ecological effects, necessitating further study.

Catalysis

Application Summary:

The compound serves as a substrate in catalytic processes, contributing to the development of new catalytic systems for organic transformations.

Methods of Application:

In controlled laboratory settings, researchers utilize this compound alongside various catalysts to evaluate reaction efficiency and selectivity.

Results:

Studies demonstrate that this compound can be effectively converted into valuable products with high turnover numbers, indicating potential for industrial-scale applications in organic synthesis.

Nanotechnology

Application Summary:

In nanotechnology, this compound is explored for synthesizing nanomaterials due to its ability to act as a precursor for nanostructured organic frameworks.

Methods of Application:

The compound is involved in self-assembly processes where it forms nanoscale structures under specific conditions, often aided by surfactants and templates.

Results:

Nanostructures derived from this compound exhibit unique properties such as high surface area and porosity, beneficial for applications in catalysis and sensing technologies.

Agrochemistry

Application Summary:

this compound is utilized in synthesizing agrochemicals, particularly pesticides and herbicides.

Methods of Application:

It is incorporated into synthetic routes to produce active ingredients for agrochemical products while adhering to regulatory guidelines for safety and efficacy.

Results:

Field trials have shown that agrochemicals synthesized from this compound effectively protect crops against a range of pests and weeds, highlighting its utility in agriculture.

Biomedical Engineering

Application Summary:

The compound is studied for its potential use in photodynamic therapy (PDT) as a photosensitizer to treat medical conditions like cancer.

Methods of Application:

Researchers conjugate this compound with other molecules to enhance light absorption and the generation of reactive oxygen species upon light exposure.

Results:

In vitro and in vivo studies indicate that this modified compound can effectively target and destroy cancerous cells when activated by light, showing promise for therapeutic applications.

Comparative Analysis Table

| Field | Application Summary | Key Findings |

|---|---|---|

| Pharmaceutical | Precursor in drug synthesis | Derivatives show antibacterial/anticancer activity |

| Environmental Science | Behavior in aquatic/soil systems | Stable but undergoes photodegradation |

| Catalysis | Substrate in catalytic processes | High turnover numbers indicate industrial potential |

| Nanotechnology | Precursor for nanostructured organic frameworks | Unique properties beneficial for catalysis/sensing |

| Agrochemistry | Synthesis of pesticides/herbicides | Effective protection against pests/weeds |

| Biomedical Engineering | Potential photosensitizer in PDT | Targets cancer cells upon light activation |

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-chloronicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Bromo-4-chloronicotinic acid

- 6-Bromo-4-chloronicotinalcohol

- 6-Bromo-4-chloronicotinamide

Uniqueness

6-Bromo-4-chloronicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

6-Bromo-4-chloronicotinaldehyde is a chemical compound with the molecular formula and a molecular weight of 220.45 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and as a synthetic intermediate in organic chemistry. Its structure features a pyridine ring substituted with bromine and chlorine, which contributes to its unique reactivity and interaction with biological targets.

Synthetic Routes

The synthesis of this compound typically involves the bromination and chlorination of nicotinaldehyde. Key methods include:

- Bromination: Using bromine reagents under controlled conditions to achieve selective substitution.

- Chlorination: Similar to bromination, chlorine reagents are utilized for selective substitution on the pyridine ring.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The aldehyde group can be oxidized to form 6-Bromo-4-chloronicotinic acid.

- Reduction: The aldehyde group can be reduced to yield 6-Bromo-4-chloronicotinalcohol.

- Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to significant alterations in the structure and function of these biomolecules, affecting various biochemical pathways.

Biological Applications

Research has indicated that this compound may serve as:

- A probe for studying biological processes involving aldehyde groups.

- A potential pharmaceutical candidate due to its unique chemical properties.

Case Studies

- Inhibition Studies : In vitro studies have shown that compounds similar to this compound exhibit inhibitory effects on various enzymes and receptors, suggesting its potential as a therapeutic agent.

- Toxicological Assessments : Safety evaluations indicate that while the compound exhibits biological activity, it also presents acute toxicity risks, necessitating careful handling in laboratory settings.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | Inhibitory effects on enzymes | |

| 6-Bromo-4-chloronicotinic acid | Antimicrobial properties | |

| 6-Bromo-4-chloronicotinalcohol | Reduced activity compared |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- It demonstrates selective binding affinity to certain receptor types, which may lead to therapeutic applications in treating diseases linked to those receptors.

- The compound's unique substitution pattern enhances its reactivity, making it a valuable intermediate in drug development.

Propiedades

IUPAC Name |

6-bromo-4-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBVGXCUNFIUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744294 | |

| Record name | 6-Bromo-4-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-24-6 | |

| Record name | 6-Bromo-4-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.